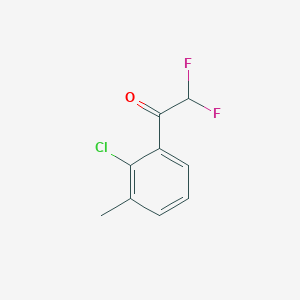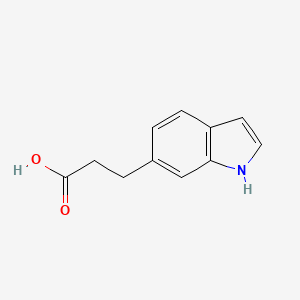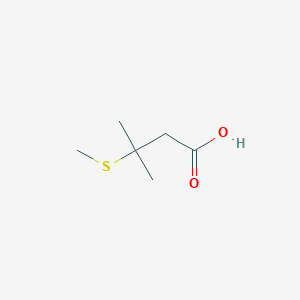![molecular formula C9H13NS B13525039 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13525039.png)
2-[2-(Methylsulfanyl)phenyl]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Methylsulfanyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C9H13NS It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to an ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2-bromo-1-(methylsulfanyl)benzene.
Nucleophilic Substitution: The bromo group is substituted with an amine group through a nucleophilic substitution reaction. This can be achieved using reagents like ammonia or primary amines under appropriate conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Methylsulfanyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Electrophiles such as alkyl halides, solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated amines, other substituted derivatives.
Aplicaciones Científicas De Investigación
2-[2-(Methylsulfanyl)phenyl]ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(Methylsulfanyl)phenyl]ethan-1-amine hydrochloride
- 2-(3,4-Dimethoxyphenyl)ethan-1-amine
- 2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
Uniqueness
This compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions, such as oxidation and reduction, that are not possible with other similar compounds. Additionally, the compound’s structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways.
Propiedades
Fórmula molecular |
C9H13NS |
|---|---|
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
2-(2-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C9H13NS/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6-7,10H2,1H3 |
Clave InChI |
HUPMTHPVTFZUPF-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide dihydrochloride](/img/structure/B13524984.png)


amine](/img/structure/B13525012.png)
![(3R)-3-[(4-chlorophenoxy)methyl]morpholinehydrochloride](/img/structure/B13525013.png)





![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13525050.png)

